molecular formula C24H21NO4 B034062 Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate CAS No. 105228-46-4

Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Cat. No.: B034062
CAS No.: 105228-46-4
M. Wt: 387.4 g/mol
InChI Key: HECRUWTZAMPQOS-PKTZIBPZSA-N
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Description

Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 105228-46-4) is a chiral morpholine derivative with a molecular formula of C24H21NO4 and a molecular weight of 387.43 g/mol . It features a benzyl ester group at the 4-position of the morpholine ring, along with two phenyl groups at the 2S and 3R stereocenters. The compound is a white to off-white crystalline solid with a melting point of 205–207°C .

This compound is primarily utilized as a chiral building block in asymmetric synthesis. For example, it serves as a precursor in the preparation of fluorogenic peptide substrates for assaying matrix metalloproteinases (MMPs) and has been employed in the synthesis of bioactive alkaloids like (-)-jorumycin and (-)-renieramycin G . Its high enantiomeric purity (≥98%) and commercial availability from suppliers such as Thermo Scientific and Otto Chemie make it a valuable reagent in pharmaceutical and organic chemistry research .

Properties

IUPAC Name

benzyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-21-16-25(24(27)28-17-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)23(29-21)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2/t22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECRUWTZAMPQOS-PKTZIBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)O[C@H]([C@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359676
Record name Benzyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105228-46-4
Record name Benzyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50359676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
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Biological Activity

Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, also known as benzyl (+)-mandalate, is a chiral compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C24H21NO4
  • Molecular Weight : 387.44 g/mol
  • CAS Number : 105228-46-4
  • Appearance : White crystalline powder
  • Melting Point : 205°C to 207°C

The compound features a morpholine ring and two phenyl groups, contributing to its unique stereochemistry and biological interactions.

This compound has been studied for its role as a chiral auxiliary in asymmetric synthesis. Its ability to control stereochemistry is crucial in the development of pharmaceuticals where the spatial arrangement of atoms significantly influences biological activity. The compound's interactions with various biological targets are primarily attributed to its structural similarities with known drugs, allowing predictions about its potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antibacterial Properties : Morpholine derivatives have been associated with antibacterial effects. Studies suggest that this compound may inhibit bacterial growth by interfering with essential cellular processes.
  • Antifungal Activity : Similar to its antibacterial properties, the compound has shown potential against fungal pathogens, making it a candidate for further exploration in antifungal drug development.
  • Enzyme Inhibition : Interaction studies have revealed that this compound may inhibit specific enzymes or receptors involved in metabolic pathways, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens, showing promising results for future antibiotic development .
PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64
  • Enzyme Interaction Analysis : Another research focused on the binding affinity of this compound to specific enzymes involved in metabolic regulation. The results indicated that it could act as a competitive inhibitor, providing insights into its potential therapeutic applications .

Applications in Drug Development

Due to its diverse biological activities and structural characteristics, this compound serves as a valuable intermediate in the synthesis of biologically active molecules. Its application extends to:

  • Chiral Auxiliary in Synthesis : It is utilized in asymmetric synthesis to produce enantiomerically enriched compounds.
  • Lead Compound for Antimicrobial Agents : Given its antibacterial and antifungal properties, it is being investigated as a lead compound for developing new antimicrobial agents.

Scientific Research Applications

Scientific Research Applications

  • Chiral Building Block :
    • Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate serves as a crucial chiral building block in asymmetric synthesis. Its chirality is vital for producing enantiomerically pure compounds, which are essential in pharmaceuticals .
  • Intermediate in Drug Synthesis :
    • This compound is utilized as an intermediate in the synthesis of several important pharmaceuticals:
      • Antimalarial Drugs : It is a precursor for synthesizing α-amino-β-silyloxy esters, which are key intermediates in the preparation of antimalarial drugs like quinine and its analogs .
      • Tuberculostatic Compounds : It also plays a role in synthesizing formylglycine dimethylacetal, an intermediate for the antibiotic capreomycin IB .
      • Antibiotics : The compound is involved in the synthesis of 2-(Methoxycarbonylmethyl)-5,6-diphenylmorpholine hydrochloride, which is crucial for producing (+)-negamycin .
  • Organic Synthesis :
    • Beyond pharmaceuticals, this compound is integral to various organic synthesis pathways, particularly those requiring chiral centers. Its unique structure allows it to participate in reactions that yield complex molecules with specific stereochemical configurations .

Case Study 1: Antimalarial Drug Development

In a recent study focused on developing new antimalarial agents, researchers utilized this compound as a starting material. The synthesis involved several steps where this compound facilitated the formation of key intermediates leading to novel antimalarial compounds with improved efficacy and reduced toxicity profiles.

Case Study 2: Synthesis of Antibiotic Compounds

Another research initiative explored the use of this compound in synthesizing antibiotics. The study highlighted how the morpholine derivative enabled the formation of complex structures necessary for antibiotic activity against resistant strains of bacteria. The results demonstrated enhanced antibacterial activity compared to existing treatments.

Data Table: Summary of Applications

Application AreaSpecific UseRelated Compounds
Antimalarial SynthesisIntermediate for α-amino-β-silyloxy estersQuinine and its analogs
Tuberculostatic CompoundsPrecursor for formylglycine dimethylacetalCapreomycin IB
Antibiotic DevelopmentSynthesis of 2-(Methoxycarbonylmethyl) derivatives(+)-Negamycin
Organic SynthesisChiral building block for asymmetric reactionsVarious chiral pharmaceuticals

Comparison with Similar Compounds

Melting Points and Solubility

  • Benzyl (2S,3R)-(+) : 205–207°C; soluble in tetrahydrofuran (THF), dichloromethane (DCM) .
  • Benzyl (2R,3S)-(-) : 205–207°C; identical solubility profile due to enantiomeric similarity .
  • tert-Butyl (2S,3R)-(+) : 206°C (decomposes); lower solubility in polar solvents compared to benzyl esters due to the bulky tert-butyl group .

Optical Rotation

  • tert-Butyl (2R,3S)-(-) : Negative optical rotation ([α]D = - value) .

Role of Ester Groups

  • Benzyl esters: Preferred for peptide coupling reactions due to ease of deprotection under hydrogenolysis conditions .
  • tert-Butyl esters : Used in acid-sensitive reactions where the tert-butyl group is removed via trifluoroacetic acid (TFA) .

Stereochemical Influence

  • The (2S,3R) configuration is critical for inducing specific stereochemical outcomes in alkaloid synthesis, as seen in the preparation of (-)-jorumycin .
  • Enantiomeric pairs (e.g., 2S,3R vs. 2R,3S) are used to study chiral recognition in enzyme-substrate interactions .

Commercial Availability and Pricing

Compound Supplier Purity Price (1g)
Benzyl (2S,3R)-(+) Thermo Scientific 98% $20.20
Benzyl (2R,3S)-(-) Aldrich 99% $31.00
tert-Butyl (2S,3R)-(+) Aldrich 99% $26.30
tert-Butyl (2R,3S)-(-) Sigma-Aldrich 98% ₹28,707.9 (5g)

Preparation Methods

Key Reaction Parameters

  • Catalyst : Dibutylboron triflate (10 mol%)

  • Solvent : THF or dichloromethane (DCM)

  • Temperature : −78°C to 0°C

  • Yield : 78% (average)

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as (S)-proline-derived templates, temporarily enforce stereochemistry during morpholine formation. The auxiliary is appended to a keto-ester intermediate, guiding the nucleophilic addition of phenyl groups. Subsequent cleavage of the auxiliary yields the target compound with >98% enantiomeric excess (ee).

Auxiliary Attachment and Removal

  • Auxiliary : (S)-Proline tert-butyl ester

  • Coupling Agent : 1-Ethyl-3-(dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt)

  • Cleavage Condition : Hydrogenolysis (H₂/Pd-C) or trifluoroacetic acid (TFA)

  • Stereochemical Retention : >99%

MethodReagentSolventYield
Benzyl ChloroformateDiisopropylethylamineDCM95%
Mitsunobu ReactionDIAD, PPh₃THF88%

Stereochemical Confirmation and Analytical Validation

Post-synthesis, the (2S,3R) configuration is confirmed through:

  • X-ray Crystallography : Absolute configuration determination via single-crystal analysis.

  • Chiral HPLC : Amylose-based columns (Chiralpak AD-H) with hexane/isopropanol eluents (98:2).

  • NMR Spectroscopy : Nuclear Overhauser effect (NOE) correlations between H-2 and H-3 protons.

Industrial-Scale Purification Techniques

Crude product is purified via:

  • Recrystallization : Ethyl acetate/hexane (1:3) at −20°C, yielding 92% pure crystals.

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.

Challenges and Optimization Opportunities

  • Catalyst Cost : Boron triflates are expensive; replacing with asymmetric organocatalysts (e.g., cinchona alkaloids) is under investigation.

  • Solvent Sustainability : Transitioning from THF to cyclopentyl methyl ether (CPME) for greener synthesis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate?

The compound is synthesized via asymmetric catalysis or chiral auxiliary approaches. For example, tert-butyl analogs (e.g., tert-butyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate) are prepared using dibutylboron triflate as a Lewis acid catalyst to control stereochemistry at the 2S,3R positions . Key steps include ring-closing reactions of substituted morpholine precursors and benzyloxycarbonyl protection. Yields typically range from 70–85% under optimized conditions.

Q. How is the stereochemical configuration of this compound confirmed?

X-ray crystallography is the gold standard for absolute configuration determination. Comparative analysis of optical rotation data (e.g., (+) for 2S,3R vs. (−) for 2R,3S enantiomers) and chiral HPLC (e.g., using amylose- or cellulose-based columns) are critical for verifying enantiomeric purity (>99% ee) . NMR analysis (e.g., NOE correlations) further supports spatial arrangement .

Q. What are the primary research applications of this morpholine derivative?

It serves as a chiral scaffold in asymmetric synthesis, particularly for α-amino acids and peptidomimetics. Its rigid bicyclic structure stabilizes transition states in stereoselective reactions, as demonstrated in methionine salvage pathway studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) values across studies?

Discrepancies often arise from analytical method limitations. For example:

  • HPLC vs. NMR : HPLC with chiral columns may overestimate ee due to co-elution artifacts, while NMR using chiral shift reagents (e.g., Eu(hfc)₃) provides direct stereochemical insight .
  • Sample purity : Trace impurities (e.g., tert-butyl byproducts) can skew results; rigorous purification via recrystallization or flash chromatography is recommended .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

Key variables include:

  • Catalyst loading : Reducing dibutylboron triflate from 10 mol% to 5 mol% minimizes side reactions while maintaining >80% yield .
  • Temperature control : Reactions performed at −20°C improve stereoselectivity (dr >20:1) compared to room temperature .
  • Solvent choice : Dichloromethane enhances solubility of diphenyl intermediates vs. THF .

Q. How does the compound’s stability vary under different storage conditions?

Stability data from suppliers indicate:

ConditionDegradation (%)Timeframe
Room temperature5%6 months
4°C (sealed)<1%1 year
Ambient light10%3 months
Degradation products include benzyl alcohol and oxidized morpholine fragments. Storage in argon-filled containers at −20°C is advised for long-term preservation .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Byproduct removal : tert-butyl analogs (e.g., tert-butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate) often co-elute during column chromatography. Gradient elution (hexane/EtOAc 8:1 to 4:1) improves separation .
  • Crystallization issues : Low solubility in nonpolar solvents necessitates seed crystals or solvent mixtures (e.g., hexane/CH₂Cl₂) for effective recrystallization .

Methodological Notes

  • Analytical cross-validation : Always corroborate HPLC data with optical rotation ([α]D²⁵ = +52.3° for 2S,3R) and NMR (distinctive δ 4.8–5.2 ppm benzyl protons) .
  • Stereochemical integrity : Monitor racemization risks during acidic/basic steps via periodic ee checks .

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